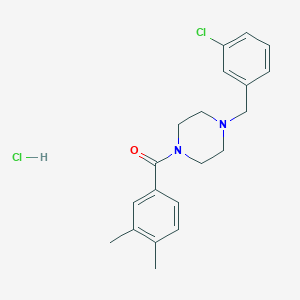![molecular formula C21H27FN2O3 B6010913 3-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6010913.png)
3-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is commonly referred to as FMeNER-D10 and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of FMeNER-D10 involves its binding to the sigma-1 receptor. This binding results in the modulation of various neurotransmitter systems, including the dopamine and glutamate systems. FMeNER-D10 has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
FMeNER-D10 has been found to have a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, FMeNER-D10 has been found to have anti-inflammatory properties. FMeNER-D10 has also been found to have potential anti-cancer properties, as it has been shown to inhibit the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of FMeNER-D10 for lab experiments is its high affinity for the sigma-1 receptor. This makes it a potential candidate for the development of new treatments for various neurological disorders. However, one of the limitations of FMeNER-D10 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of FMeNER-D10. One potential direction is the further investigation of its neuroprotective properties and its potential use in the treatment of various neurological disorders. Another potential direction is the investigation of its anti-cancer properties and its potential use in the development of new cancer treatments. Additionally, further research is needed to fully understand the biochemical and physiological effects of FMeNER-D10 and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of FMeNER-D10 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-fluoro-4-methoxybenzyl chloride with 3-(2-hydroxyethyl)-1-piperazine to form the intermediate product. This intermediate product is then reacted with phenol in the presence of a base catalyst to yield the final product, FMeNER-D10.
Applications De Recherche Scientifique
FMeNER-D10 has been extensively studied for its potential use in scientific research applications. One of the primary research areas where FMeNER-D10 has been studied is in the field of neuroscience. FMeNER-D10 has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various neurotransmitter systems. This makes FMeNER-D10 a potential candidate for the treatment of various neurological disorders.
Propriétés
IUPAC Name |
3-[[4-[(2-fluoro-4-methoxyphenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O3/c1-27-20-6-5-17(21(22)12-20)14-24-9-8-23(15-18(24)7-10-25)13-16-3-2-4-19(26)11-16/h2-6,11-12,18,25-26H,7-10,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJVJZQBWXQTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2CCO)CC3=CC(=CC=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6010837.png)
![1-(tetrahydro-2-furanylcarbonyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B6010854.png)
![N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6010868.png)
![N-1,3-benzothiazol-2-yl-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6010879.png)
![4-(2-isopropoxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6010890.png)
![1-[2-(4-methoxyphenyl)ethyl]-4-[(3-pyridinylmethyl)amino]-2-pyrrolidinone](/img/structure/B6010899.png)
![3-(4-chlorophenyl)-5-[(1-methyl-2-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6010907.png)
![methyl N-{4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}-N-methylglycinate](/img/structure/B6010916.png)
![2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_](/img/structure/B6010918.png)
![5-[({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6010926.png)
![2-{3-[2-(3,4-dimethoxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6010929.png)
![2-[1-(butylamino)butylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6010936.png)
![N,2-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6010940.png)
